molecular formula C40H56N6O11 B13429421 N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine

N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine

Cat. No.: B13429421
M. Wt: 796.9 g/mol
InChI Key: KDCLKOXYPMGTOD-UHFFFAOYSA-N
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Description

N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine is a useful research compound. Its molecular formula is C40H56N6O11 and its molecular weight is 796.9 g/mol. The purity is usually 95%.
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Biological Activity

N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine, with CAS number 221656-37-7, is a compound that has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C40H56N6O11
  • Molecular Weight : 796.9062 g/mol
  • SMILES Notation : COc1c(N2CCNC(C2)C)c(C)cc2c1n(cc(c2=O)C(=O)O)C1CC1

The benzotriazole moiety in this compound is known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the benzotriazole nucleus demonstrated mild to moderate antibacterial and antifungal activity against various strains, including Escherichia coli and Bacillus subtilis . The specific compound has shown promising results in inhibiting microbial growth, suggesting its potential as an antimicrobial agent.

Antiparasitic Activity

In vitro studies have demonstrated that certain benzotriazole derivatives possess antiparasitic properties. For instance, one derivative was found to effectively inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease, with a notable dose-dependent effect observed . This suggests that the compound could be further explored for its efficacy against protozoan infections.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of benzotriazole derivatives have been documented, with some compounds exhibiting significant analgesic effects. These activities are attributed to their ability to modulate inflammatory mediators and pain pathways .

Case Studies

Several studies have focused on the biological evaluation of benzotriazole derivatives:

  • Antimicrobial Evaluation : A series of benzotriazole derivatives were synthesized and screened for their antimicrobial activity. Compounds exhibited varying degrees of inhibition against bacterial strains, with some demonstrating superior activity compared to standard antibiotics .
  • Antiparasitic Studies : In a study examining the effects of benzotriazole derivatives on Trypanosoma cruzi, it was found that specific compounds led to a significant reduction in parasite viability, indicating their potential as therapeutic agents for parasitic diseases .
  • Analgesic Activity : Research on the analgesic effects of benzotriazole derivatives revealed that certain compounds could effectively reduce pain in animal models, suggesting their potential application in pain management therapies .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialModerate activity against E. coli
AntiparasiticSignificant inhibition of T. cruzi
Anti-inflammatoryModulation of inflammatory mediators
AnalgesicPain reduction in animal models

Properties

Molecular Formula

C40H56N6O11

Molecular Weight

796.9 g/mol

IUPAC Name

1-cyclopropyl-8-methoxy-6-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;trihydrate

InChI

InChI=1S/2C20H25N3O4.3H2O/c2*1-11-8-14-17(19(27-3)16(11)22-7-6-21-12(2)9-22)23(13-4-5-13)10-15(18(14)24)20(25)26;;;/h2*8,10,12-13,21H,4-7,9H2,1-3H3,(H,25,26);3*1H2

InChI Key

KDCLKOXYPMGTOD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=C(C3=C(C=C2C)C(=O)C(=CN3C4CC4)C(=O)O)OC.CC1CN(CCN1)C2=C(C3=C(C=C2C)C(=O)C(=CN3C4CC4)C(=O)O)OC.O.O.O

Origin of Product

United States

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